molecular formula C19H16F3N3O2 B2633491 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 862209-43-6

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2633491
CAS No.: 862209-43-6
M. Wt: 375.351
InChI Key: HEYMFPHIOZXSAN-UHFFFAOYSA-N
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Description

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This is followed by further reactions to introduce the phenyl and ethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-2-27-12-8-9-13(14(26)10-12)16-15(11-6-4-3-5-7-11)17(19(20,21)22)25-18(23)24-16/h3-10,26H,2H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYMFPHIOZXSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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